Glutor is classified as a glucose transporter inhibitor. It is derived from research focused on targeting metabolic pathways in cancer cells to inhibit their growth. The compound has been studied for its potential applications in oncology and immunology due to its effects on glucose metabolism and immune cell activity .
The synthesis of Glutor involves multiple chemical reactions typically starting from basic organic compounds. While specific synthetic routes may vary, the general approach includes:
The synthesis requires careful control of reaction conditions to optimize yield and selectivity towards the target transporters .
Glutor's molecular structure is characterized by a benzeneacetamide core with specific substituents that confer its inhibitory properties on glucose transporters. The exact molecular formula and structural data can be represented as follows:
Glutor primarily functions through competitive inhibition of glucose transporters. Key reactions include:
The effectiveness of Glutor as an inhibitor can be quantified using assays that measure glucose uptake in treated versus untreated cells .
The mechanism of action of Glutor involves:
Relevant analyses include melting point determination, spectral analysis (NMR, IR), and purity assessment via HPLC .
Glutor has several promising applications in scientific research:
The Warburg effect describes cancer cells’ preference for aerobic glycolysis over oxidative phosphorylation, even in oxygen-rich conditions. This metabolic shift generates lactate and biosynthetic intermediates (e.g., nucleotides, amino acids) essential for rapid tumor growth [1] [4]. Key molecular drivers include:
Table 1: Metabolic Differences in Cancer vs. Normal Cells
Parameter | Normal Cells | Cancer Cells |
---|---|---|
Primary Energy Pathway | Oxidative phosphorylation | Aerobic glycolysis (Warburg effect) |
ATP Yield/Glucose | 36 molecules | 2 molecules |
Lactate Production | Low (anaerobic only) | High (aerobic) |
GLUT Expression | Basal | Overexpressed (GLUT1/3) |
GLUT isoforms exhibit distinct kinetics and tissue distributions, making them critical for tumor adaptation:
Regulated by: Hypoxia (via HIF-1α), growth factors (PI3K/Akt), and oncogenic signaling [5].
GLUT3:
Table 2: GLUT Isoform Characteristics in Cancer
Isoform | Affinity (Km) | Key Cancers | Regulatory Pathways |
---|---|---|---|
GLUT1 | 1–2 mM | Lung, breast, HCC, DLBCL | HIF-1α, PI3K/Akt, c-Myc |
GLUT3 | 0.1–0.2 mM | Glioblastoma, ovarian | p53 suppression, HIF-1α |
GLUT inhibition disrupts cancer metabolism through dual mechanisms:
Synergizes with chemotherapy (e.g., cisplatin, doxorubicin) by reversing glycolytic-driven chemoresistance [9].
Exploiting Evolutionary Vulnerabilities:
Table 3: GLUT Inhibitors in Combination Therapies
Inhibitor Type | Example | Combination Agent | Mechanistic Synergy |
---|---|---|---|
Natural | Phloretin | Cisplatin | Reverses chemoresistance in ovarian cancer |
Synthetic | WZB117 | Paclitaxel | Enhances apoptosis in lung adenocarcinoma |
GLUT3-Focused | CAR-T/GLUT3 | Immunotherapy | Boosts T-cell efficacy in glucose-low TME |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0